N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide
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Overview
Description
N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide is a complex organic compound that features a cyclopropane ring, a thiophene moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide typically involves multiple steps, including the formation of the cyclopropane ring and the introduction of the thiophene and carboxamide groups. Common synthetic routes may involve:
Cyclopropanation: Formation of the cyclopropane ring through reactions such as the Simmons-Smith reaction.
Thiophene Introduction: Incorporation of the thiophene moiety via cross-coupling reactions like the Suzuki-Miyaura coupling.
Carboxamide Formation: Introduction of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: Conditions may vary depending on the specific substitution, but common reagents include halogens for electrophilic substitution and organometallic reagents for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones from the thiophene moiety.
Reduction: Formation of amines from the carboxamide group.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Application in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Research: Investigation of its biological activity, including potential anticancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene moiety may interact with enzymes or receptors, modulating their activity. The carboxamide group can form hydrogen bonds with biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene moieties and exhibit various pharmacological properties.
Cyclopropane Carboxamides: Compounds with similar structural features, used in medicinal chemistry for their unique biological activities.
Uniqueness
N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide is unique due to the combination of its structural elements, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3S/c1-27-20-6-3-2-5-18(20)23(12-13-23)22(26)24-15-19(25)16-8-10-17(11-9-16)21-7-4-14-28-21/h2-11,14,19,25H,12-13,15H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNOJUWKKKSHEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CC2)C(=O)NCC(C3=CC=C(C=C3)C4=CC=CS4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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